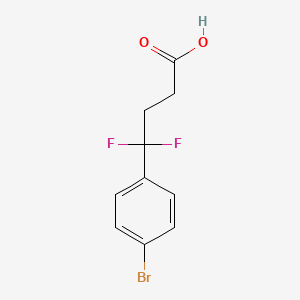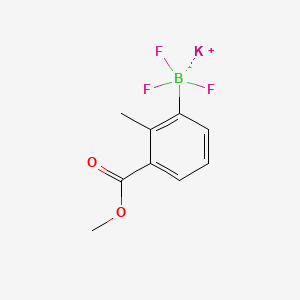
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is a boron-containing compound that is often used in various chemical reactions due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide typically involves the reaction of 3-(methoxycarbonyl)-2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification methods to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a methyl group on the phenyl ring. These structural elements contribute to its distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9BF3KO2 |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-methoxycarbonyl-2-methylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
XQLJILBFWHLHNE-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=CC=C1)C(=O)OC)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


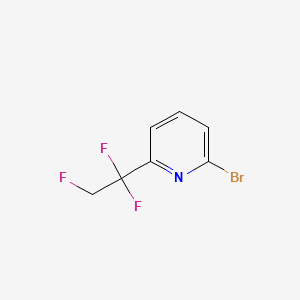
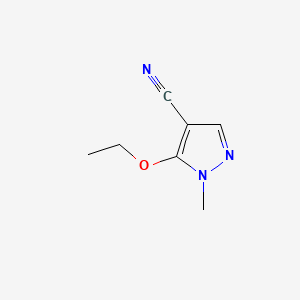
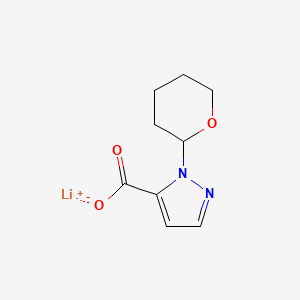
![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)
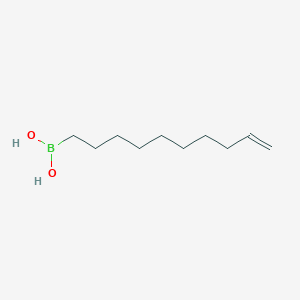

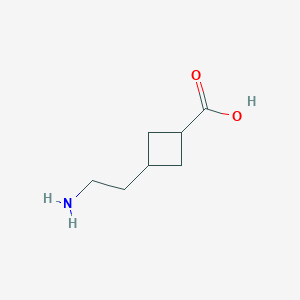
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
